molecular formula C6H8N2O3S B2568327 5-Amino-2-hydroxybenzenesulfonamide CAS No. 89533-02-8

5-Amino-2-hydroxybenzenesulfonamide

Cat. No.: B2568327
CAS No.: 89533-02-8
M. Wt: 188.2
InChI Key: OTVYEDSEHZPYBT-UHFFFAOYSA-N
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Description

5-Amino-2-hydroxybenzenesulfonamide is a compound with the molecular weight of 188.21 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . Its InChI code is 1S/C6H8N2O3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 188.21 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Antitumor Applications

Compounds derived from sulfonamide-focused libraries, including those related to 5-Amino-2-hydroxybenzenesulfonamide, have been evaluated for their antitumor properties. Notably, compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) have been identified as potent cell cycle inhibitors and have progressed to clinical trials. These compounds disrupt tubulin polymerization and affect cell cycle phases in various cancer cell lines, demonstrating preliminary clinical activities in the phase I setting. Gene expression changes induced by these compounds have been characterized, providing insights into drug-sensitive cellular pathways and essential pharmacophore structures for this class of antitumor sulfonamides (Owa et al., 2002).

Antimicrobial Study

A novel derivative, 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS), and its oxinates were synthesized and tested for antimicrobial activity. These compounds showed significant antimicrobial activity against various bacterial strains and fungi, with HQMABS exhibiting higher activity compared to its parent compounds. The oxinates of HQMABS demonstrated milder activity (Vanparia et al., 2010).

Mechanism of Action

While the specific mechanism of action for 5-Amino-2-hydroxybenzenesulfonamide is not available, sulfonamides, a group of compounds to which it belongs, are known to inhibit the enzyme involved in the production of dihydrofolic acid. This blocks bacterial biosynthesis of folic acid and subsequently, pyrimidines and purines required for nucleic acid synthesis .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

5-Amino-2-hydroxybenzenesulfonamide, like other sulfonamides, exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various biochemical reactions, and the interaction of this compound with these enzymes can influence a diverse range of disease states .

Molecular Mechanism

The molecular mechanism of action of this compound involves forming a coordination bond between the negatively charged amino group and the zinc ion, making hydrogen bonds and hydrophobic contacts with other parts of the enzyme molecule . This interaction can inhibit the activity of the enzyme, leading to its pharmacological effects .

Dosage Effects in Animal Models

It’s important to consider that the effects of any compound can vary with dosage, and high doses may potentially cause toxic or adverse effects .

Metabolic Pathways

This compound, as a sulfonamide, is likely to be involved in various metabolic pathways. Sulfonamides are known to interact with enzymes such as carbonic anhydrase and tetrahydropteroate synthetase, which are involved in important metabolic processes .

Transport and Distribution

The transport of a drug across a membrane depends on the physicochemical properties of the drug, the surface area and thickness of the membrane, its permeability to the drug, and whether or not the drug undergoes active transport .

Subcellular Localization

The localization of a compound within a cell can have significant effects on its activity or function .

Properties

IUPAC Name

5-amino-2-hydroxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVYEDSEHZPYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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